molecular formula C15H26N4O4 B3605851 Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B3605851
M. Wt: 326.39 g/mol
InChI Key: IKAYBOKLLUBDHU-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate is a piperazine-piperidine hybrid compound characterized by a carbamoyl-substituted piperidine ring linked via a ketone-containing ethylene chain to a piperazine moiety. The ethyl carboxylate group at the piperazine terminus enhances solubility and modulates pharmacokinetic properties. This structural motif is common in bioactive molecules targeting enzymes or receptors, particularly in neurological and antimicrobial contexts .

Properties

IUPAC Name

ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4/c1-2-23-15(22)19-9-7-17(8-10-19)11-13(20)18-5-3-12(4-6-18)14(16)21/h12H,2-11H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYBOKLLUBDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperazine with ethyl chloroformate to form an intermediate, which is then reacted with 4-carbamoylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous piperazine/piperidine derivatives. Key distinctions arise from substituent variations, conformational preferences, and synthesis routes, as outlined below:

Structural and Functional Group Variations
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity Reference
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Carbamoylpiperidine, ethyl carboxylate ~407.45 Hydrogen-bonding carbamoyl group; flexible ethylene linker Potential CNS or enzyme modulation (inferred)
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Dimethyl, diphenyl, piperidone 477.59 Lipophilic phenyl groups; boat-conformation piperidine Anticancer, antibacterial (structural analogs)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Methoxyphenyl ~387.47 Aromatic electron-donating group Serotonergic receptor binding (e.g., 5-HT1A)
Ethyl 4-{6-[(5Z)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone, phenylmethylene ~491.58 Thiazolidinone ring (enzyme inhibition) Antidiabetic, antimicrobial
p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) Methoxyphenyl, fluorobenzamido ~453.50 Bulky aryl groups; fluorinated substituent 5-HT1A receptor antagonist (ID50 = 3 mg/kg)

Key Observations :

  • Carbamoyl vs. Aryl Groups : The carbamoyl group in the target compound contrasts with lipophilic aryl groups (e.g., diphenyl in ), which enhance membrane permeability but reduce solubility.
  • Thiazolidinone vs. Piperidone: The thiazolidinone ring in confers distinct electronic properties, favoring enzyme inhibition (e.g., carbonic anhydrase), whereas the piperidone in may stabilize protein interactions via keto-enol tautomerism.
  • Methoxyphenyl vs. Fluorobenzamido : Methoxyphenyl derivatives (e.g., ) exhibit serotonin receptor antagonism, while fluorinated analogs (e.g., p-MPPF) show enhanced metabolic stability and receptor affinity .
Conformational and Crystallographic Analysis
  • Target Compound : Piperidine adopts a boat conformation, while piperazine prefers a chair conformation. Weak intramolecular C–H∙∙∙N interactions stabilize the structure .
  • Diphenylpiperidine Analog (): The boat conformation persists, but bulky phenyl groups introduce steric hindrance, reducing conformational flexibility.
  • Methoxyphenylpiperazine () : Chair conformation dominates; methoxy groups participate in hydrogen bonding with solvent or biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

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